TAAR1 Agonist Potency: Ortho-Fluorination Reduces Potency ~4.3-Fold Versus Unsubstituted Phenethylamine
2-(2-Fluorophenyl)ethanamine (free base of the hydrochloride) exhibits an EC₅₀ of 65 nM as an agonist at human TAAR1 expressed in RD-HGA16 CHO-K1 cells co-expressed with Gα16 protein [1]. In the same receptor system, unsubstituted phenethylamine (PEA) displays an EC₅₀ of 15 nM [2]. The ortho-fluorine substitution thus produces a 4.3-fold reduction in TAAR1 agonist potency relative to the endogenous ligand. This quantitative difference is consistent with the known sensitivity of TAAR1 to steric and electronic perturbations on the phenethylamine scaffold.
| Evidence Dimension | TAAR1 agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 65 nM (2-(2-fluorophenyl)ethanamine) |
| Comparator Or Baseline | PEA (2-phenylethan-1-amine): EC₅₀ = 15 nM |
| Quantified Difference | ~4.3-fold lower potency (65/15) |
| Conditions | Human TAAR1 expressed in RD-HGA16 CHO-K1 cells co-expressed with Gα16; agonist activity assessed by intracellular signaling readout |
Why This Matters
For drug discovery programs targeting TAAR1, this ~4.3-fold potency differential means that ortho-fluoro substitution is not a silent modification; researchers must account for this reduced potency when designing SAR studies or selecting a phenethylamine scaffold for lead optimization.
- [1] BindingDB. BDBM50241031: 2-(2-fluorophenyl)ethanamine – Agonist activity at human TAAR1. EC₅₀: 65 nM. Assay: RD-HGA16 CHO-K1 cells co-expressed with Gα16 protein. View Source
- [2] BindingDB. BDBM10758: 2-phenylethan-1-amine (phenethylamine) – Agonist activity at recombinant human TAAR1 expressed in CHO-K1 cells. EC₅₀: 15 nM. View Source
